![molecular formula C14H11N3O3S2 B2720256 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795422-79-5](/img/structure/B2720256.png)
3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a combination of benzothiazole, azetidine, and thiazolidine-2,4-dione moieties
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, are known to improve insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases , which are involved in the synthesis of peptidoglycan, a major component of bacterial cell walls .
Pharmacokinetics
Compounds with similar structures, such as thiazolidin-2,4-dione (tzd) analogues, are known to exhibit a wide range of biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Thiazolidin-2,4-dione (tzd) analogues are known to improve insulin resistance, exhibit antimicrobial action, and scavenge reactive oxygen species (ros) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Derivative: The synthesis begins with the preparation of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Azetidine Ring Formation: The azetidine ring is introduced by reacting the benzothiazole derivative with an appropriate azetidinone precursor under basic conditions.
Thiazolidine-2,4-dione Introduction: The final step involves the condensation of the azetidine intermediate with thiazolidine-2,4-dione in the presence of a suitable catalyst, such as piperidine, in an ethanol solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the rings.
Applications De Recherche Scientifique
3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Azetidine Derivatives: Compounds like azetidine-2-one.
Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone.
Uniqueness
3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. Its multi-functional nature allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c18-11-7-21-14(20)17(11)8-5-16(6-8)13(19)12-15-9-3-1-2-4-10(9)22-12/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHADKFUWBJNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2720178.png)
![3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2720179.png)
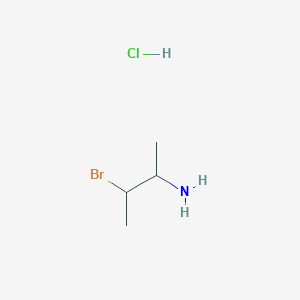

![4-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2720185.png)
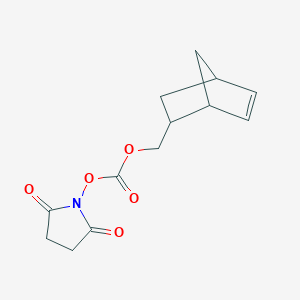
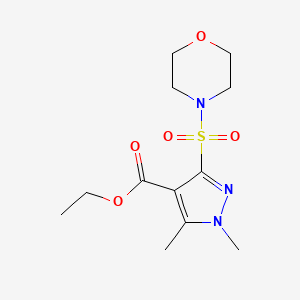
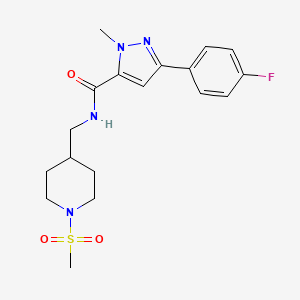
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)

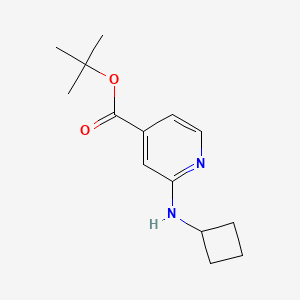
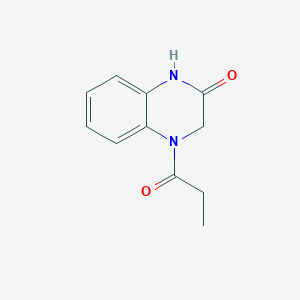
![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
